molecular formula C21H15ClN4O B278136 N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide

Katalognummer: B278136
Molekulargewicht: 374.8 g/mol
InChI-Schlüssel: FYEBAHGFXYKAFN-VAWYXSNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzotriazole moiety, which is a versatile scaffold in medicinal chemistry, and a phenylprop-2-enamide group, contributing to its reactivity and biological activity.

Eigenschaften

Molekularformel

C21H15ClN4O

Molekulargewicht

374.8 g/mol

IUPAC-Name

(E)-N-(6-chloro-2-phenylbenzotriazol-5-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C21H15ClN4O/c22-17-13-19-20(25-26(24-19)16-9-5-2-6-10-16)14-18(17)23-21(27)12-11-15-7-3-1-4-8-15/h1-14H,(H,23,27)/b12-11+

InChI-Schlüssel

FYEBAHGFXYKAFN-VAWYXSNFSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Isomerische SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Kanonische SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide typically involves the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized by reacting o-phenylenediamine with nitrous acid, followed by chlorination to introduce the chloro substituent.

    Coupling Reaction: The chlorinated benzotriazole is then coupled with cinnamic acid derivatives under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation Products: Oxides and hydroxylated derivatives.

    Reduction Products: Amines and reduced benzotriazole derivatives.

    Substitution Products: Various substituted benzotriazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide involves its interaction with molecular targets, such as enzymes and receptors. The benzotriazole moiety can bind to specific sites on proteins, modulating their activity and leading to various biological effects. The phenylprop-2-enamide group may also contribute to the compound’s reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide: Unique due to its specific substitution pattern and combination of functional groups.

    Other Benzotriazole Derivatives: Compounds with different substituents on the benzotriazole ring, such as (2E)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-phenylprop-2-enamide.

    Phenylprop-2-enamide Derivatives: Compounds with variations in the phenylprop-2-enamide group, such as (2E)-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-(4-methoxyphenyl)prop-2-enamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of a benzotriazole moiety with a phenylprop-2-enamide group, which imparts distinct chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.